(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride
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Overview
Description
(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyridine moiety, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.
Introduction of the Propan-1-amine Group: This step involves the alkylation of the triazolopyridine core with a suitable alkylating agent, such as 2-methylpropan-1-amine, under controlled conditions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine product with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions can be performed in polar or non-polar solvents, often with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride is unique due to its triazolopyridine structure, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H16Cl2N4 |
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Molecular Weight |
263.16 g/mol |
IUPAC Name |
(1R)-2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N4.2ClH/c1-7(2)9(11)10-13-12-8-5-3-4-6-14(8)10;;/h3-7,9H,11H2,1-2H3;2*1H/t9-;;/m1../s1 |
InChI Key |
IDORQXMSGJCHRJ-KLQYNRQASA-N |
Isomeric SMILES |
CC(C)[C@H](C1=NN=C2N1C=CC=C2)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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